molecular formula C18H21N9O B2569029 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1396860-87-9

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B2569029
CAS No.: 1396860-87-9
M. Wt: 379.428
InChI Key: OSIHIYDASNMRSA-UHFFFAOYSA-N
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Description

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

    Pyrimidine Ring Formation: The benzylpiperazine intermediate is then reacted with a pyrimidine derivative, such as 4-chloropyrimidine, under nucleophilic substitution conditions.

    Tetrazole Introduction: The resulting compound is further reacted with sodium azide and triethylamine to introduce the tetrazole group via a cycloaddition reaction.

    Acetamide Formation: Finally, the compound undergoes acylation with chloroacetyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution with sodium azide in DMF or electrophilic substitution with acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide
  • **N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide
  • **N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

Uniqueness

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylpiperazine moiety, pyrimidine ring, and tetrazole group contribute to its potential as a versatile compound in various research fields.

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N9O/c28-18(12-27-14-21-23-24-27)22-16-10-17(20-13-19-16)26-8-6-25(7-9-26)11-15-4-2-1-3-5-15/h1-5,10,13-14H,6-9,11-12H2,(H,19,20,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIHIYDASNMRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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